molecular formula C21H17N3O3S B11434103 (2E)-2-(2-methoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(2-methoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11434103
M. Wt: 391.4 g/mol
InChI Key: VJGFGHWAWVVGOK-LDADJPATSA-N
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Description

The compound (2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a heterocyclic organic compound It features a thiazolo[3,2-b][1,2,4]triazine core, which is a fused ring system containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring.

    Formation of the Triazine Ring: The thiazole intermediate is then reacted with appropriate reagents to form the triazine ring, resulting in the thiazolo[3,2-b][1,2,4]triazine core.

    Introduction of Substituents: The methoxyphenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzaldehyde and methylbenzyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl substituents, leading to the formation of corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolo[3,2-b][1,2,4]triazine core, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it valuable for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in the observed biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • (2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The presence of methoxyphenyl and methylphenyl substituents in (2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(2E)-2-[(2-methoxyphenyl)methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H17N3O3S/c1-13-7-9-14(10-8-13)11-16-19(25)22-21-24(23-16)20(26)18(28-21)12-15-5-3-4-6-17(15)27-2/h3-10,12H,11H2,1-2H3/b18-12+

InChI Key

VJGFGHWAWVVGOK-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=CC=C4OC)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4OC)SC3=NC2=O

Origin of Product

United States

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